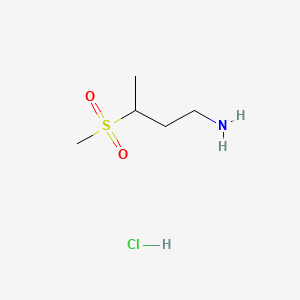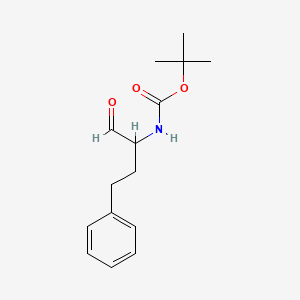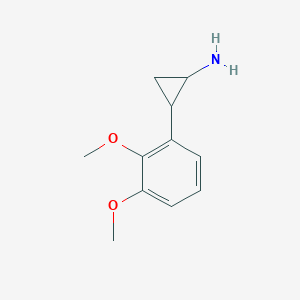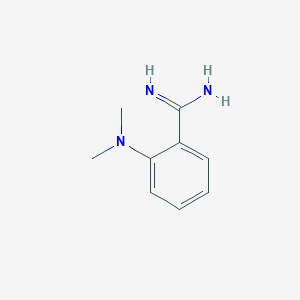
3-Methanesulfonylbutan-1-aminehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methanesulfonylbutan-1-aminehydrochloride is an organic compound that belongs to the class of sulfonylamines It is characterized by the presence of a methanesulfonyl group attached to a butan-1-amine backbone, with the hydrochloride salt form enhancing its solubility and stability
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methanesulfonylbutan-1-aminehydrochloride typically involves the reaction of methanesulfonyl chloride with butan-1-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
CH3SO2Cl+C4H9NH2→CH3SO2NHC4H9+HCl
The product, 3-Methanesulfonylbutan-1-amine, is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
3-Methanesulfonylbutan-1-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfonic acids.
Reduction: The amine group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) can be employed for substitution reactions.
Major Products Formed
Oxidation: Methanesulfonic acid derivatives.
Reduction: Primary amines.
Substitution: Various sulfonamide derivatives.
科学的研究の応用
3-Methanesulfonylbutan-1-aminehydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of 3-Methanesulfonylbutan-1-aminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 3-Methanesulfonylpropan-1-aminehydrochloride
- 3-Methanesulfonylbutan-2-aminehydrochloride
Uniqueness
3-Methanesulfonylbutan-1-aminehydrochloride is unique due to its specific structural features, which confer distinct reactivity and biological activity. The presence of the methanesulfonyl group and the butan-1-amine backbone allows for unique interactions with molecular targets, distinguishing it from other similar compounds.
特性
分子式 |
C5H14ClNO2S |
|---|---|
分子量 |
187.69 g/mol |
IUPAC名 |
3-methylsulfonylbutan-1-amine;hydrochloride |
InChI |
InChI=1S/C5H13NO2S.ClH/c1-5(3-4-6)9(2,7)8;/h5H,3-4,6H2,1-2H3;1H |
InChIキー |
WSDJPIUXQTXWJE-UHFFFAOYSA-N |
正規SMILES |
CC(CCN)S(=O)(=O)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(Pyridin-4-yl)formamido]propanoicacidhydrochloride](/img/structure/B13604433.png)


![{(2R,3S,5R)-5-[4-amino-3-(ethylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-3-hydroxytetrahydrofuran-2-yl}methyl sulfamate](/img/structure/B13604441.png)

![[1,3]Thiazolo[3,2-d]tetrazole](/img/structure/B13604449.png)

![3-iodo-1H-pyrrolo[2,3-c]pyridin-5-amine](/img/structure/B13604460.png)





